

2-(Trifluoromethyl)cinnamic acid physical properties

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Compound of Interest

Compound Name: 2-(Trifluoromethyl)cinnamic acid

Cat. No.: B3030857

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An In-depth Technical Guide on the Physical Properties of **2-(Trifluoromethyl)cinnamic Acid**

Introduction

2-(Trifluoromethyl)cinnamic acid is a fluorinated aromatic compound belonging to the class of cinnamic acids.[1] The presence of the trifluoromethyl group (CF₃) at the ortho-position of the phenyl ring significantly influences its chemical and physical properties, enhancing metabolic stability and lipophilicity.[2][3] These characteristics make it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials for organic electronics.[2][3] This guide provides a comprehensive overview of its core physical properties, detailed experimental protocols for their determination, and logical workflows for these procedures.

Core Physical and Chemical Properties

2-(Trifluoromethyl)cinnamic acid is typically a white to off-white crystalline solid at room temperature.[3] Its key identifying properties are summarized below.

Property	Value	References
CAS Number	2062-25-1	[2][4]
98386-81-3 (for (E)-isomer)	[3][5][6]	
Molecular Formula	C ₁₀ H ₇ F ₃ O ₂	[2][3][4][5]
Molecular Weight	216.16 g/mol	[2][3][4]
Melting Point	205-207 °C	[1][2]
201-207 °C	[3]	
206 °C	[4]	
Appearance	White to almost white powder/crystal	[3]
Purity	≥ 98%	[2][3]
Storage Conditions	Room temperature or 2-8 °C	[2][3]

Spectral Data

While specific spectral data is highly dependent on the acquisition parameters and sample preparation, general characteristics can be noted. Studies have been conducted on the ionization constant and UV-spectra of **2-(trifluoromethyl)cinnamic acid**.^[1]

- ¹H and ¹³C NMR:** Nuclear Magnetic Resonance spectroscopy can confirm the chemical structure. The ¹H NMR spectrum would show characteristic signals for the vinyl and aromatic protons, while the ¹³C NMR would show signals for the carboxylic acid carbon, the vinyl carbons, the aromatic carbons, and the trifluoromethyl carbon (with characteristic C-F coupling).
- Infrared (IR) Spectroscopy:** The IR spectrum would display characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch (around 1700 cm⁻¹), C=C stretches for the alkene and aromatic ring, and strong C-F stretching bands.
- Mass Spectrometry (MS):** Mass spectrometry would confirm the molecular weight of the compound, with the molecular ion peak (M⁺) appearing at m/z corresponding to 216.16.

Experimental Protocols

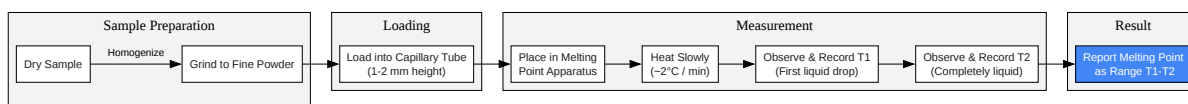
The following sections detail standardized methodologies for determining the key physical properties of a solid organic compound like **2-(Trifluoromethyl)cinnamic acid**.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.^{[7][8]} Pure crystalline compounds exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities typically depress the melting point and broaden the range.^[7]

Methodology: Capillary Method

- **Sample Preparation:** Ensure the **2-(Trifluoromethyl)cinnamic acid** sample is completely dry and finely powdered.^[8] Crush any coarse crystals using a mortar and pestle.
- **Capillary Loading:** Invert a capillary tube (sealed at one end) and press the open end into the powdered sample.^[9] Tap the tube gently to pack the solid into the sealed end, aiming for a sample height of 1-2 mm.^{[9][10]}
- **Apparatus Setup:** Place the loaded capillary tube into the heating block of a melting point apparatus.^[7] Insert a calibrated thermometer into the apparatus.^[11]
- **Heating:** Begin heating the apparatus. For an unknown compound, a rapid initial determination can be performed to find an approximate melting point.^[7]
- **Data Recording:** For an accurate measurement, allow the block to cool and repeat the process, heating slowly (approximately 2°C per minute) as the temperature approaches the approximate melting point.^[7] Record two temperatures: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample becomes a clear liquid.^{[7][10]} The melting point is reported as the range T1-T2.



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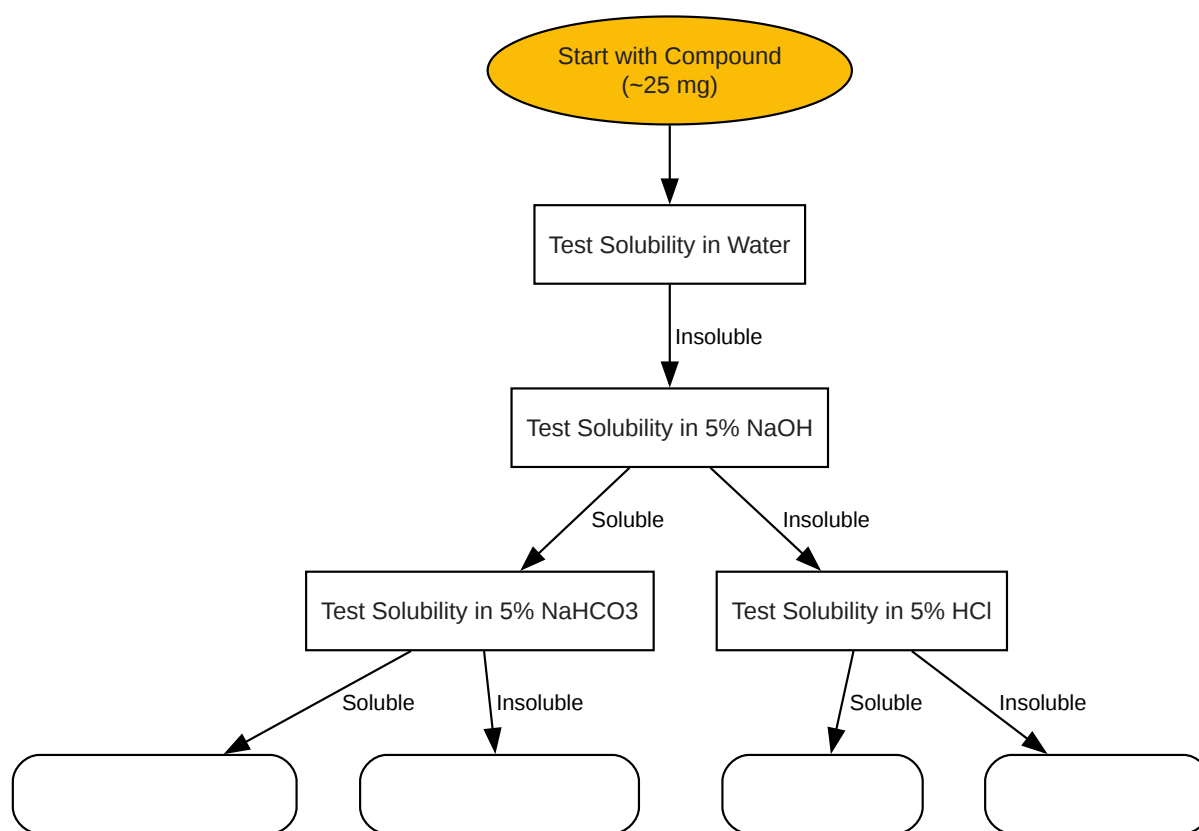
Caption: Workflow for Melting Point Determination.

Solubility Determination

Solubility tests provide valuable information about the functional groups present in a molecule. [12] As a carboxylic acid, **2-(Trifluoromethyl)cinnamic acid** is expected to be insoluble in water but soluble in dilute basic solutions due to the formation of a water-soluble salt.

Methodology: Systematic Solubility Testing

- **Water Solubility:** Place approximately 25 mg of the compound into a small test tube. Add 0.75 mL of deionized water in portions, shaking vigorously after each addition. [13] If the compound dissolves, it is water-soluble.
- **5% NaOH Test:** If the compound is insoluble in water, add 0.75 mL of 5% aqueous sodium hydroxide (NaOH) solution to a fresh sample. Shake vigorously. Solubility indicates the presence of an acidic functional group (like a carboxylic acid or phenol). [14]
- **5% NaHCO₃ Test:** If the compound dissolves in NaOH, test its solubility in 0.75 mL of 5% aqueous sodium bicarbonate (NaHCO₃). [12][14] Solubility in this weak base specifically suggests a strong organic acid, typically a carboxylic acid. [14]
- **5% HCl Test:** If the compound is insoluble in water and NaOH, test its solubility in 0.75 mL of 5% aqueous hydrochloric acid (HCl). [12][13] Solubility indicates the presence of a basic functional group, such as an amine.
- **Classification:** Based on the results, classify the compound. A compound insoluble in water but soluble in both NaOH and NaHCO₃ is classified as a strong organic acid. [13]



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Caption: Logical Workflow for Solubility Classification.

pKa Determination

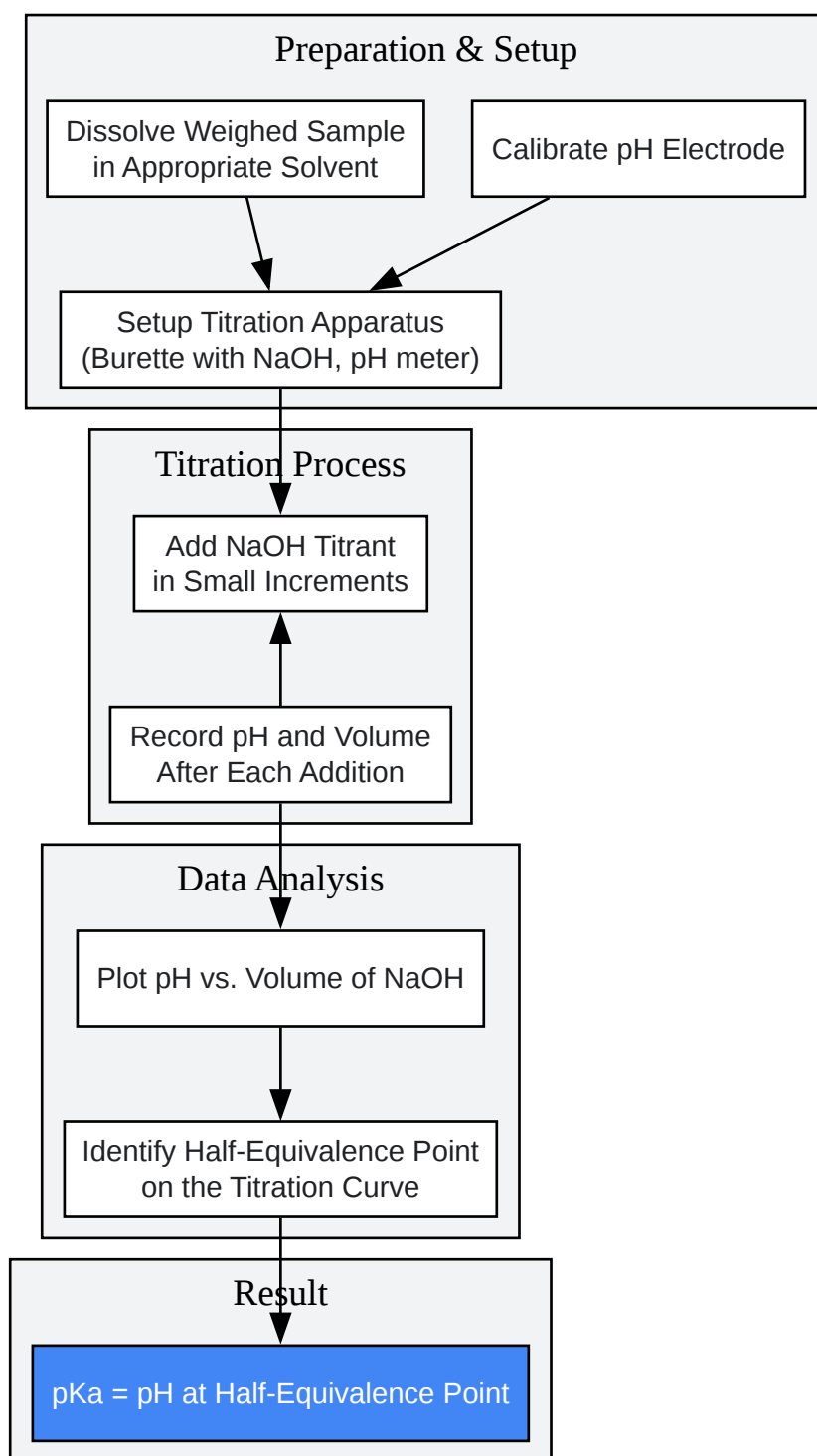
The acid dissociation constant (pKa) is a quantitative measure of a compound's acidity in solution.^{[15][16]} For a carboxylic acid, this value is crucial for understanding its behavior in different pH environments. Potentiometric titration is a highly accurate method for its determination.^[15]

Methodology: Potentiometric Titration

- Sample Preparation: Accurately weigh a pure sample of **2-(Trifluoromethyl)cinnamic acid** and dissolve it in a suitable solvent (e.g., a water-ethanol mixture if solubility in pure water is

low). The solution must be free of carbonate to avoid errors.[15]

- **Titration Setup:** Place the solution in a beaker with a magnetic stirrer. Immerse a calibrated pH electrode and the tip of a burette containing a standardized solution of a strong base (e.g., 0.1 M NaOH).
- **Titration:** Add the titrant (NaOH) in small, precise increments. After each addition, allow the pH to stabilize and record the pH value and the total volume of titrant added.
- **Data Analysis:** Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.
- **pKa Determination:** The pKa is the pH at the half-equivalence point. This is the point on the curve where half of the acid has been neutralized by the base. Mathematically, it corresponds to the inflection point of the sigmoid curve.[17]



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Caption: Workflow for pKa Determination via Titration.

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